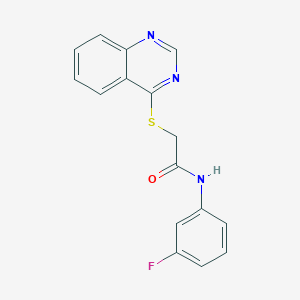

N-(3-fluorophenyl)-2-(quinazolin-4-ylthio)acetamide

Description

Properties

IUPAC Name |

N-(3-fluorophenyl)-2-quinazolin-4-ylsulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3OS/c17-11-4-3-5-12(8-11)20-15(21)9-22-16-13-6-1-2-7-14(13)18-10-19-16/h1-8,10H,9H2,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHQGKYLWNJZXMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)SCC(=O)NC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-fluorophenyl)-2-(quinazolin-4-ylthio)acetamide is a compound belonging to the class of quinazoline derivatives, which have garnered attention for their diverse biological activities, particularly in anticancer and anti-inflammatory applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a quinazoline moiety linked to a 3-fluorophenyl group and a thioacetamide functional group. The presence of the fluorine atom is particularly significant as it can enhance the compound's lipophilicity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Inhibition of Kinases : The compound has been shown to inhibit various kinases involved in cell proliferation, which is crucial for its anticancer properties. For example, it can inhibit epidermal growth factor receptor (EGFR) and other receptor tyrosine kinases, leading to reduced tumor growth .

- Apoptosis Induction : Studies indicate that this compound can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which regulate cell survival and death pathways .

Anticancer Activity

Numerous studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes key findings from recent research:

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives, including this compound, is influenced by their structural features. The incorporation of different substituents on the quinazoline ring can significantly affect potency and selectivity against specific cancer types. For instance, variations in the phenyl substituent have been linked to enhanced activity against certain cell lines, indicating that careful modification can yield more effective therapeutic agents .

Case Studies

- In Vitro Studies : A study conducted on NCI's 60 cancer cell line panel revealed that compounds similar to this compound exhibited significant cytotoxicity across multiple cancer types, with some derivatives showing IC50 values as low as 0.25 µM against ovarian cancer cells .

- Molecular Docking Studies : Molecular docking simulations have suggested strong binding affinities between this compound and key targets such as EGFR and topoisomerase II, supporting its role as a dual inhibitor with potential for combination therapies in cancer treatment .

Scientific Research Applications

Anticancer Activity

Quinazoline derivatives, including N-(3-fluorophenyl)-2-(quinazolin-4-ylthio)acetamide, are recognized for their anticancer properties. They function primarily as inhibitors of various kinases involved in cell signaling pathways that regulate cell proliferation and survival.

Case Studies

- A study highlighted the effectiveness of quinazoline-based compounds against MCF-7 and HepG2 cancer cell lines, demonstrating IC50 values in the low micromolar range .

- Another investigation reported that specific quinazoline derivatives exhibited significant antiproliferative activity comparable to established chemotherapeutics like Doxorubicin .

Anti-inflammatory Properties

This compound also shows promise as an anti-inflammatory agent. Quinazoline compounds have been studied for their ability to modulate inflammatory responses.

Case Studies

Research has indicated that certain quinazoline derivatives can significantly reduce inflammation in animal models, suggesting their potential utility in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of quinazoline derivatives have been explored, with some studies indicating that this compound may exhibit activity against various bacterial and fungal strains.

Case Studies

A comparative study found that certain quinazoline derivatives demonstrated effective antimicrobial activity against resistant strains of bacteria, highlighting their potential as novel antimicrobial agents.

Other Therapeutic Applications

Beyond cancer and inflammation, quinazoline derivatives like this compound are being investigated for additional therapeutic roles:

- Antidiabetic Effects : Some studies suggest that these compounds may inhibit enzymes related to carbohydrate metabolism, thus potentially aiding in diabetes management .

- Antiviral Activity : There is emerging evidence that quinazoline derivatives could be effective against viral infections by inhibiting viral replication mechanisms .

Data Table: Summary of Biological Activities

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| This compound | Anticancer | EGFR/VEGFR inhibition |

| This compound | Anti-inflammatory | COX/LOX inhibition |

| This compound | Antimicrobial | Disruption of microbial metabolism |

| This compound | Antidiabetic | Enzyme inhibition |

Comparison with Similar Compounds

Substituted Phenyl-Thioacetamide Quinazolinones

Compounds with modifications to the phenyl or quinazolinyl groups exhibit variations in physicochemical properties and bioactivity:

Key Observations :

- Yield : Compounds with sulfamoyl or tolyl substituents (e.g., entries from ) show higher yields (68–91%) compared to chlorophenyl analogs (61% in ), likely due to optimized synthetic routes .

- Melting Points: Sulfamoyl-substituted derivatives (e.g., 315.5°C for compound 8 in ) exhibit higher melting points than non-polar analogs, suggesting stronger crystalline packing .

- Bioactivity: 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3-yl)acetamide () demonstrates anti-inflammatory activity surpassing Diclofenac, highlighting the role of aminoalkyl substituents .

Anti-Inflammatory and Ulcerogenic Potential

Quinazolinone-acetamide hybrids are explored for anti-inflammatory properties. For example:

- : 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3-yl)acetamide showed 30% higher activity than Diclofenac in carrageenan-induced edema models.

- Comparison: The 3-fluorophenyl group in the target compound may reduce gastrointestinal toxicity compared to non-fluorinated analogs, as fluorine often mitigates metabolic activation pathways .

Structural Analogues with Diverse Cores

- N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide () : Replacing quinazolinylthio with naphthyl reduces planarity, altering binding modes. The dihedral angle (60.5°) between aromatic rings suggests conformational flexibility .

- Flufenacet () : A pesticidal acetamide with trifluoromethyl-thiadiazole, demonstrating the versatility of fluorine and sulfur in agrochemical design .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(3-fluorophenyl)-2-(quinazolin-4-ylthio)acetamide, and what reaction conditions optimize yield?

- Methodological Answer : The compound can be synthesized via substitution and condensation reactions. For example, 2-chloro-N-(quinazolin-4-yl)acetamide intermediates (prepared by reacting chlorinated quinazolinones with chloroacetic acid derivatives) can undergo nucleophilic substitution with 3-fluoroaniline under alkaline conditions. Optimization includes using mild bases (e.g., K₂CO₃) in polar aprotic solvents (DMF or DMSO) at 60–80°C to enhance reactivity while minimizing side products . Thioether bond formation (e.g., quinazolin-4-ylthio group) may require thiourea or NaSH as sulfur sources, followed by purification via column chromatography .

Q. Which analytical techniques are critical for structural characterization of this compound?

- Methodological Answer : Key techniques include:

- X-ray crystallography : Resolves molecular geometry and confirms the thioether linkage and fluorine positioning (e.g., intramolecular C–H···O interactions observed in analogous acetamides) .

- NMR spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; quinazolinyl protons at δ 8.1–8.5 ppm) .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 356.08) .

Q. How are preliminary biological activities evaluated for this compound?

- Methodological Answer : Standard assays include:

- Anti-inflammatory testing : Carrageenan-induced rat paw edema models, comparing inhibition to reference drugs (e.g., Diclofenac). Doses of 25–100 mg/kg are administered orally, with activity quantified by edema reduction (%) .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations. IC₅₀ values are calculated to assess potency .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

- Methodological Answer :

- Variation of substituents : Replace the 3-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electron density. Assess changes via IC₅₀ in enzyme inhibition assays .

- Quinazolinyl modifications : Introduce methyl or acetyl groups at the quinazolin-4-position to enhance hydrophobic interactions. Compare binding affinities using surface plasmon resonance (SPR) .

Q. How to resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. ulcerogenic effects)?

- Methodological Answer :

- Dose-response profiling : Test compound efficacy and toxicity across a broader concentration range (e.g., 1–200 μM) to identify therapeutic windows .

- Mechanistic studies : Use COX-1/COX-2 inhibition assays to determine selectivity. High ulcerogenicity often correlates with non-selective COX-1 inhibition, which can be mitigated by introducing sulfone moieties to enhance selectivity .

Q. What strategies elucidate the compound’s mechanism of action at the molecular level?

- Methodological Answer :

- Molecular docking : Simulate binding to target proteins (e.g., EGFR tyrosine kinase) using AutoDock Vina. Validate poses with co-crystallization data from analogs (e.g., 2-phenoxyacetamide derivatives in quinazolinones) .

- Kinase profiling : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Q. How to assess stability under physiological conditions for drug development?

- Methodological Answer :

- pH stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24h. Monitor degradation via HPLC, focusing on hydrolysis-prone groups (e.g., acetamide) .

- Plasma stability : Expose to human plasma (37°C, 1h) and quantify remaining compound using LC-MS/MS .

Q. What crystallographic insights reveal intermolecular interactions influencing bioavailability?

- Methodological Answer : Analyze hydrogen-bonding networks (e.g., N–H···O interactions in crystal lattices) to predict solubility. For example, intramolecular C–H···O bonds in N-(4-fluorophenyl)acetamides reduce crystal packing energy, enhancing dissolution rates .

Q. How to optimize synthetic routes for scalability without compromising purity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.